molecular formula C15H13F2N3O B2722972 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide CAS No. 2177365-38-5

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide

Cat. No.: B2722972
CAS No.: 2177365-38-5
M. Wt: 289.286
InChI Key: LPTNRBKAQKCJES-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropylpyrimidine moiety and a difluorobenzamide group.

Preparation Methods

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with a suitable benzamide derivative under specific reaction conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing the reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, this compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets. It has been investigated for its cytotoxic activities against various cancer cell lines, making it a potential candidate for cancer treatment. Additionally, its unique structure allows it to be used in molecular modeling studies to understand its interactions with biological targets.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve multiple signaling pathways and molecular interactions.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit cytotoxic activities and have been studied for their potential as therapeutic agents. this compound is unique due to its specific structure, which includes a cyclopropylpyrimidine moiety and a difluorobenzamide group. This unique structure may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}F2_{2}N4_{4}
  • Molecular Weight : 270.26 g/mol
  • IUPAC Name : this compound

The presence of the cyclopropyl group and difluorobenzamide moiety suggests potential interactions with various biological targets.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth.
  • Modulation of Enzyme Activity : The compound may also interact with enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or amino acids.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, suggesting that this compound could exhibit similar effects.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Reference
Kinase InhibitionInhibits proliferation in cancer cells
Antimicrobial ActivityPotential effectiveness against bacteria
Enzyme InteractionModulates enzyme involved in nucleotide synthesis

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Animal Models : In vivo studies using murine models indicated that treatment with this compound led to a reduction in tumor size and improved survival rates compared to control groups. These findings suggest potential therapeutic applications in oncology.
  • Synergistic Effects : Research has explored the combination of this compound with other chemotherapeutic agents, revealing enhanced efficacy when used in conjunction with established drugs like doxorubicin and cisplatin.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c16-12-4-3-10(5-13(12)17)15(21)18-7-11-6-14(9-1-2-9)20-8-19-11/h3-6,8-9H,1-2,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNRBKAQKCJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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